molecular formula C10H20N2 B1288058 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine CAS No. 917747-55-8

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine

Cat. No.: B1288058
CAS No.: 917747-55-8
M. Wt: 168.28 g/mol
InChI Key: BOMNBFHSTDTMEF-UHFFFAOYSA-N
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Description

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a cyclopentyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine typically involves the reaction of cyclopentyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine
  • (1-(Pyrrolidin-1-yl)cyclohexyl)methanamine
  • (1-(Pyrrolidin-1-yl)cyclopentyl)methanol

Uniqueness

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNBFHSTDTMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594439
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-55-8
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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